
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-3-((6-(Methylamino)pyridin-2-yl)ethynyl)-7,8-dihydrochinolin-5(6H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Chinolin-Kern mit einer Pyridin-Einheit kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7,7-Dimethyl-3-((6-(Methylamino)pyridin-2-yl)ethynyl)-7,8-dihydrochinolin-5(6H)-on umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen:
Bildung des Chinolin-Kerns: Dies kann durch eine Pfitzinger-Reaktion erreicht werden, bei der ein Isatin mit einem Keton in Gegenwart einer Base reagiert.
Einführung der Pyridin-Einheit: Dieser Schritt beinhaltet die Kupplung des Chinolin-Kerns mit einem Pyridinderivat, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen wie der Sonogashira-Kupplung.
Abschließende Modifikationen: Die letzten Schritte können Methylierung und andere Modifikationen der funktionellen Gruppen umfassen, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Techniken zur Rationalisierung des Syntheseprozesses umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7,7-Dimethyl-3-((6-(Methylamino)pyridin-2-yl)ethynyl)-7,8-dihydrochinolin-5(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise ihre Reaktivität und Eigenschaften beeinflusst.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile unter verschiedenen Bedingungen beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu gesättigten Analoga führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann als Sonde oder Ligand in biologischen Studien dienen, insbesondere bei der Untersuchung von Enzymwirkungen und Rezeptorbindungen.
Medizin: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 7,7-Dimethyl-3-((6-(Methylamino)pyridin-2-yl)ethynyl)-7,8-dihydrochinolin-5(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, an die sich die Verbindung binden und deren Aktivität modulieren kann. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolinderivate: Verbindungen mit einem ähnlichen Chinolin-Kern, aber unterschiedlichen Substituenten.
Pyridinderivate: Verbindungen mit einer Pyridin-Einheit und verschiedenen funktionellen Gruppen.
Einzigartigkeit
Was 7,7-Dimethyl-3-((6-(Methylamino)pyridin-2-yl)ethynyl)-7,8-dihydrochinolin-5(6H)-on auszeichnet, ist seine Kombination aus einem Chinolin-Kern mit einer Pyridin-Einheit sowie spezifischen funktionellen Gruppen, die eine einzigartige Reaktivität und Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
7,7-dimethyl-3-[2-[6-(methylamino)pyridin-2-yl]ethynyl]-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C19H19N3O/c1-19(2)10-16-15(17(23)11-19)9-13(12-21-16)7-8-14-5-4-6-18(20-3)22-14/h4-6,9,12H,10-11H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MOOHITIASKIXGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)NC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

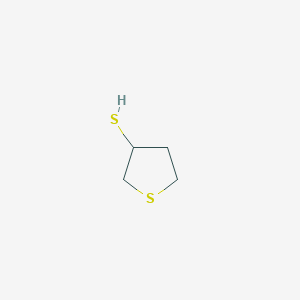
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
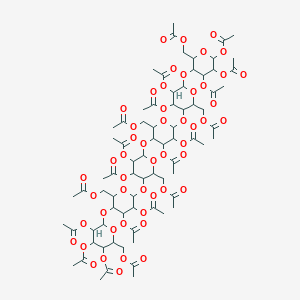
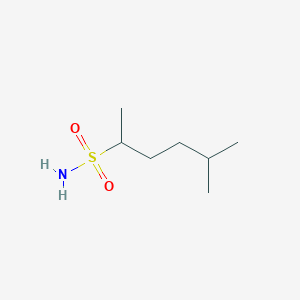
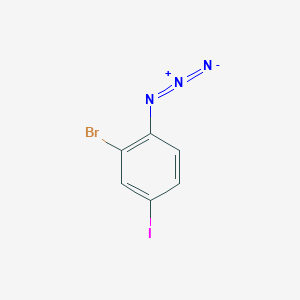
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
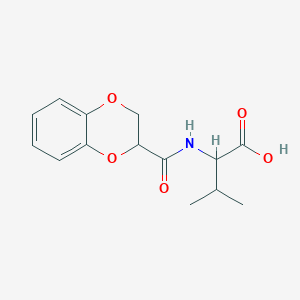

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
